Rhodium tribromide

Übersicht

Beschreibung

Rhodium Tribromide: Comprehensive Analysis

Rhodium tribromide is not explicitly discussed in the provided papers; however, rhodium complexes and their catalytic properties are extensively studied. Rhodium, a rare transition metal, is known for its ability to catalyze various chemical reactions, including C-H bond functionalization, cycloaddition, and nitrogen fixation . These studies contribute to the broader understanding of rhodium's chemical behavior, which can be extrapolated to compounds like rhodium tribromide.

Synthesis Analysis

The synthesis of rhodium complexes often involves the reaction of rhodium salts with ligands or other reactants. For instance, rhodium(III) complexes with trianionic ligands are synthesized and used for C-H bond amination . Similarly, rhodium(I) complexes are prepared from dimeric rhodium(I) bis(carbonyl) chloride and Lewis acids . These methods highlight the versatility of rhodium in forming various complexes, which could be relevant for synthesizing rhodium tribromide.

Molecular Structure Analysis

The molecular structure of rhodium complexes is determined by the ligands and the oxidation state of rhodium. For example, rhodium complexes with EP3-type tetradentate ligands show a high σ-electron donor ability, affecting the Rh-CO bond length . The structure of rhodium tribromide would likely be influenced by the presence of bromide ligands and the oxidation state of rhodium.

Chemical Reactions Analysis

Rhodium complexes are involved in a variety of chemical reactions. Rhodium(III)-catalyzed C-H bond functionalization leads to the synthesis of indoles and pyrroles . Rhodium(II) carbenes react with olefins to form cyclopropane carboxaldehydes . These reactions demonstrate the reactivity of rhodium complexes, suggesting that rhodium tribromide may also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of rhodium complexes are influenced by their molecular structure. For instance, the electron-donating ability of group 14 elements in rhodium complexes affects the kinetics of CO/P(OMe)3 substitution reactions . The electronic variation induced by different ligands can promote or inhibit certain reactions, as seen in the synthesis of a rhodium complex with a Rh-H-B linkage . These insights into the properties of rhodium complexes can provide a foundation for understanding the properties of rhodium tribromide.

Wissenschaftliche Forschungsanwendungen

Carbonylation and Reduction Reactions : Rhodium tribromide, along with rhodium trichloride, can be carbonylated and subsequently reduced to form rhodium(I) halocarbonyl anions. This process involves the intermediate formation of rhodium(III) halocarbonyl anions, followed by reduction to rhodium(I) complexes. These changes in composition and oxidation state have been studied through infrared spectroscopy (Colton, Farthing, & Knapp, 1970).

Extraction from Chloride Media : A novel tridentate ligand utilizing soft N and S donors was designed to extract rhodium from chloride media, highlighting rhodium's significance in electronics, catalysts, and batteries (Bottorff, Powell, Barnes, Wherland, & Benny, 2016).

Catalysis : Rhodium(I) complexes are extensively used in catalysis, both in laboratory reactions and industrial processes. Research has focused on synthesizing new rhodium catalysts that are efficient and selective, highlighting ongoing advances in this area (Medici, Peana, Pelucelli, & Zoroddu, 2021).

Photoconductive Terahertz Detectors : Rhodium-doped InGaAs, a semiconductor material, has been investigated for its application in terahertz (THz) detectors, showcasing rhodium's role in advanced electronic device fabrication (Kohlhaas, Breuer, Nellen, Liebermeister, Schell, Semtsiv, Masselink, & Globisch, 2019).

Medicinal Chemistry and Chemical Biology : Rhodium complexes, due to their unique structure and reactivity, are increasingly used in biological contexts such as medicinal chemistry, protein science, and chemical biology (Ohata & Ball, 2018).

NMR Spectroscopy in Rhodium Chemistry : ^103Rh NMR spectroscopy is a valuable analytical tool in rhodium chemistry, aiding in the study of organorhodium chemistry and coordination compounds (Ernsting, Gaemers, & Elsevier, 2004).

Nanoparticle Synthesis for Phototherapy : Rhodium nanoparticles, synthesized with controlled morphology, have been investigated for potential biological applications, including photothermal therapy in cancer treatment (Kang, Shin, Choi, Ahn, Kim, Kim, Min, & Jang, 2018).

C-H Bond Amination : Rhodium(III) complexes catalyze C-H bond amination, highlighting the potential of rhodium in synthetic chemistry (Fujita, Sugimoto, Morimoto, & Itoh, 2018).

Eigenschaften

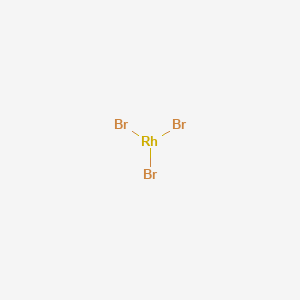

IUPAC Name |

tribromorhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXYMKDBFSWJR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

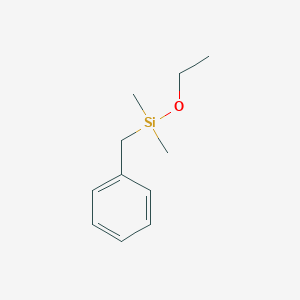

Canonical SMILES |

Br[Rh](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium tribromide | |

CAS RN |

15608-29-4 | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15608-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)